Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate is a complex organic compound that features a benzimidazole ring fused with a pyridine ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Ring: The benzimidazole core is then reacted with a chloropyridine derivative in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Agrochemicals: It is explored as a potential pesticide due to its ability to disrupt the nervous system of pests.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate involves its interaction with specific molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, leading to cell death.
Neurotoxicity: In pests, it can bind to nicotinic acetylcholine receptors, causing paralysis and death.
Comparison with Similar Compounds
Ethyl 2-(2-(6-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl)acetate can be compared with other similar compounds such as:
Imidacloprid: A widely used insecticide that also targets nicotinic acetylcholine receptors.
Benzimidazole Derivatives: These compounds are known for their anti-parasitic and anti-fungal properties.
Pyridine Derivatives: These are commonly used in pharmaceuticals and agrochemicals for their diverse biological activities.
This compound stands out due to its unique combination of a benzimidazole and pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-(6-chloropyridin-3-yl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-15(21)10-20-13-6-4-3-5-12(13)19-16(20)11-7-8-14(17)18-9-11/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMRETPLRUVAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.